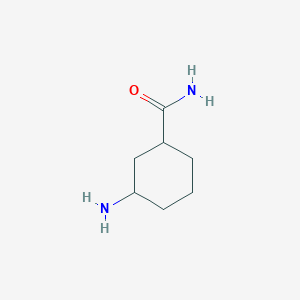

3-Aminocyclohexane-1-carboxamide

Übersicht

Beschreibung

3-Aminocyclohexane-1-carboxamide is a compound that is structurally related to cyclohexane, a six-membered saturated ring, with an amino group (NH2) attached to the first carbon and a carboxamide group (CONH2) attached to the same carbon. This structure is similar to amino acids that contain a cyclohexane ring, which are of interest due to their conformational properties and potential biological activity.

Synthesis Analysis

The synthesis of compounds related to 3-aminocyclohexane-1-carboxamide can involve the formation of a cyclohexane ring with functional groups attached at specific positions. For example, the synthesis of 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, which are structurally similar to 3-aminocyclohexane-1-carboxamide, has been reported. These compounds were synthesized for the purpose of studying their specificity to membrane transport systems in cells, indicating the relevance of such structures in biological systems .

Molecular Structure Analysis

The molecular structure of cyclohexane-derived analogues, such as those containing amino and carboxy groups, has been analyzed using techniques like X-ray crystallography and NMR spectroscopy. These studies have shown that such analogues typically adopt chair conformations in aqueous solutions. The position of the substituents (amino and carboxy groups) can influence the overall conformation of the molecule, which in turn can affect its reactivity and interaction with biological molecules .

Chemical Reactions Analysis

Compounds with an amino group attached to a cyclohexane ring can participate in various chemical reactions. For instance, the interaction of 3-amino-3-thioxopropanamides with certain derivatives of 1,3-dicarbonyl compounds has been shown to lead to the formation of pyrimidine-5-carboxamide derivatives. This demonstrates the reactivity of amino groups in cyclohexane derivatives and their potential to form heterocyclic compounds, which are often of pharmaceutical interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane derivatives are influenced by their molecular structure. For example, the presence of an amino group can make the compound a base, capable of accepting protons. The carboxamide group can engage in hydrogen bonding, affecting the solubility and stability of the compound. The conformational preferences of such compounds, as studied through homopeptides of 1-aminocyclohexane-1-carboxylic acid, suggest that the ring structure can influence the formation of secondary structures like helices in peptides . This is important for understanding the behavior of these compounds in biological systems and their potential applications in drug design.

Wissenschaftliche Forschungsanwendungen

Antibiotic and Antibacterial Drug Synthesis

3-Aminocyclohexane-1-carboxamide has been utilized in the synthesis of various compounds with potential antibiotic and antibacterial properties. A study demonstrated its use in creating new antibiotic drugs, highlighting its significance in combating both Gram-positive and Gram-negative bacteria (Ahmed, 2007).

Polymerization and Material Science

In the field of material science, 3-Aminocyclohexane-1-carboxamide is used in polymerization processes. Research has shown its effectiveness in creating polyamides under various conditions, contributing to advancements in the development of new materials (Kricheldorf, Mülhaupt, & Hull, 1980).

Heterocyclic Chemistry

The compound plays a critical role in heterocyclic chemistry, particularly in the synthesis of heterocyclic compounds. Studies have explored its application in creating multicomponent heterocyclization compounds, contributing to the development of new chemical entities (Chebanov et al., 2012).

Synthesis of Chiral Solvating Agents

Another application of 3-Aminocyclohexane-1-carboxamide is in the synthesis of chiral solvating agents, particularly for enantiodiscrimination in chiral carboxylic acids. This application is crucial in the field of stereochemistry and pharmaceuticals (Yang et al., 2006).

Structural and Conformational Studies

The compound is extensively used in structural and conformational studies, particularly in peptides and amino acids. Its role in determining the conformational preferences of various peptides has significant implications in protein chemistry and drug design (Crisma et al., 1989).

Novel Therapeutic Agents

3-Aminocyclohexane-1-carboxamide has been investigated for its potential in creating novel therapeutic agents. Studies have explored its use in synthesizing compounds with antitumor activities, demonstrating its potential in the development of new cancer treatments (Abd-Allah & Elshafie, 2018).

Wirkmechanismus

Pharmacokinetics

As a chemical building block, its ADME properties would likely be significantly altered upon incorporation into a larger molecule .

Action Environment

The action, efficacy, and stability of 3-Aminocyclohexane-1-carboxamide can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals. .

Eigenschaften

IUPAC Name |

3-aminocyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMALDXUUZQFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588505 | |

| Record name | 3-Aminocyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminocyclohexane-1-carboxamide | |

CAS RN |

953750-05-5 | |

| Record name | 3-Aminocyclohexane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

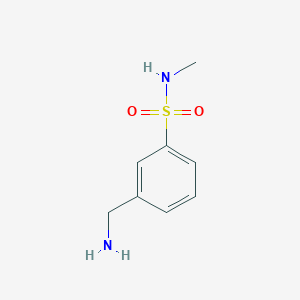

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[2-(Aminomethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B1284792.png)

![2-[(Methylcarbamoyl)amino]acetic acid](/img/structure/B1284803.png)